molecular formula C23H15F3N4O3S B2780554 3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946328-57-0

3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2780554
CAS No.: 946328-57-0
M. Wt: 484.45
InChI Key: CSAQKPIWVMUFPX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a quinazolinone ring. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to affect the chemical reactions of carbon-centered radical intermediates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing related compounds and analyzing their structures using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For example, Sun et al. (2021) synthesized a related compound and determined its structure using NMR, FT-IR spectroscopy, MS, and X-ray diffraction, supported by DFT calculations. They highlighted the stability of conformational isomers and provided insights into intermolecular interactions within crystals (Sun et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of quinazolin-4(3H)-one, including those containing furan and oxadiazole rings, and evaluated their antimicrobial and antifungal activities. Akyüz et al. (2018) found that compounds with furan rings exhibited potent urease inhibitory activity, suggesting potential applications in treating infections caused by urease-producing bacteria (Akyüz et al., 2018).

Anticancer Potential

Research into quinazolinone derivatives has also shown promise in anticancer applications. Suzuki et al. (2020) discovered a derivative, PVHD303, with potent antiproliferative activity against lung cancer cells and demonstrated its efficacy in a colon cancer xenograft model in vivo. This compound was shown to disrupt microtubule formation, indicating a novel mechanism of action for cancer treatment (Suzuki et al., 2020).

Analgesic Agents

In the quest for new analgesic agents, Boyle et al. (1986) synthesized a series of compounds related to furan and thiophene carboxylic acids and evaluated their analgesic activity. They identified compounds with potent analgesic activity and low gastric irritancy, offering a promising avenue for the development of new pain management therapies (Boyle et al., 1986).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the importance of the trifluoromethyl group in pharmaceuticals and other fields, this compound could have interesting potential .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O3S/c24-23(25,26)15-9-7-14(8-10-15)20-28-19(33-29-20)13-34-22-27-18-6-2-1-5-17(18)21(31)30(22)12-16-4-3-11-32-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAQKPIWVMUFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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